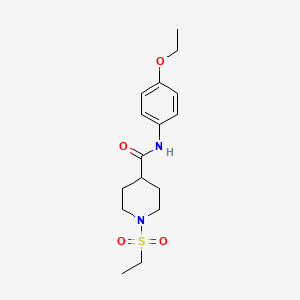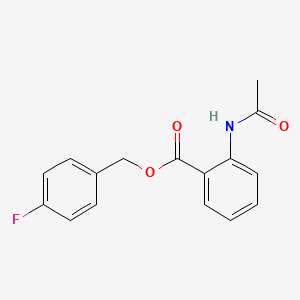![molecular formula C22H20N2O4 B4111602 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4111602.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide
Übersicht
Beschreibung
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide, commonly known as SU5402, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. SU5402 has been used to investigate the role of FGFR signaling in various cellular processes, including embryonic development, angiogenesis, and cancer.
Wirkmechanismus
SU5402 is a potent inhibitor of the N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and activation of the tyrosine kinase domain. SU5402 binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
SU5402 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells. SU5402 has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SU5402 is its specificity for N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibition, which allows for the investigation of the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in various cellular processes. However, one limitation of SU5402 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of SU5402 in scientific research. One area of interest is the investigation of the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in the development and progression of various types of cancer. Another area of interest is the development of more potent and selective N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibitors for use in cancer therapy. Additionally, the use of SU5402 in combination with other therapeutic agents may lead to more effective cancer treatments.
Wissenschaftliche Forschungsanwendungen
SU5402 has been extensively used in scientific research to investigate the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in various cellular processes. It has been used to study the effects of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibition on embryonic development, angiogenesis, and cancer. SU5402 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(16-5-2-1-3-6-16)18-15-17(23-22(26)20-7-4-12-28-20)8-9-19(18)24-10-13-27-14-11-24/h1-9,12,15H,10-11,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCXWQSBTDFAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)


![3-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111569.png)

![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)
![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)

![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)